Ethyl 3-bromo-2-methylpropanoate

Description

BenchChem offers high-quality Ethyl 3-bromo-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

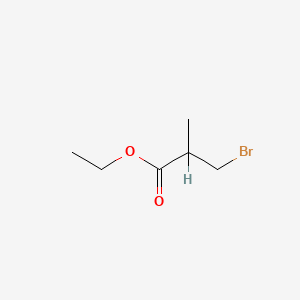

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTORDCJYLAYUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275957, DTXSID10886352 | |

| Record name | Ethyl 3-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59154-46-0, 146502-52-5 | |

| Record name | Ethyl 3-bromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59154-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059154460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of Ethyl 3-bromo-2-methylpropanoate: Stereochemical Control and Synthetic Utility

[1]

Executive Summary

Ethyl 3-bromo-2-methylpropanoate (CAS: 19453-61-3 for racemate) represents a critical bifunctional synthon in modern organic synthesis. Structurally characterized by a reactive primary alkyl bromide and an electrophilic ester moiety, it serves as a linchpin in the construction of polypropionate motifs, commonly found in macrolide antibiotics (e.g., erythromycin) and statins.

This guide moves beyond basic property listing to analyze the stereochemical integrity of this molecule during transformation. We explore its role as a "Roche Ester" derivative, its behavior in Reformatsky-type couplings, and the specific handling protocols required to maintain enantiopurity in drug development pipelines.

Structural Anatomy and Stereochemical Architecture

The utility of ethyl 3-bromo-2-methylpropanoate stems from its C2 chiral center and the differential reactivity of its two electrophilic sites (the C3-bromide and the C1-carbonyl).

Molecular Connectivity

The molecule features a 3-carbon propionate backbone. The C2 position holds a methyl group, creating a stereocenter that defines the biological activity of downstream derivatives.

-

C1 (Carbonyl): Susceptible to nucleophilic attack (ester hydrolysis, reduction, amidation).

-

C2 (Alpha-Carbon): The stereogenic center. Acidic proton (

) makes it prone to racemization under strong basic conditions. -

C3 (Beta-Carbon): Primary alkyl bromide. Excellent electrophile for

displacement or metal insertion (Zn, In).

Visualization: Retrosynthetic Logic

The following diagram illustrates the structural lineage of the molecule, tracing it back to the "Roche Ester" pool, a standard industry source for chiral 2-methyl-3-hydroxypropionates.

Figure 1: Retrosynthetic lineage and downstream utility. Note that the transformation of the C3-hydroxyl to C3-bromide does not directly invert the C2 stereocenter, but reaction conditions must be controlled to prevent alpha-racemization.

Stereochemical Integrity & Synthesis

For drug development, the racemic mixture is often insufficient. Researchers typically require the (S)- or (R)- enantiomer.

The "Roche Ester" Route (Chiral Non-Racemic Synthesis)

The most reliable route to the chiral bromide is via the corresponding hydroxy-ester (Roche Ester).

-

Precursor: Methyl (S)-(+)-3-hydroxy-2-methylpropionate.

-

Transformation: Conversion of the primary alcohol (-OH) to a bromide (-Br).

-

Stereochemical Outcome: Since the reaction occurs at C3 (beta-position), no inversion occurs at the C2 stereocenter provided the conditions are non-basic.

-

(S)-Alcohol

(S)-Bromide -

(R)-Alcohol

(R)-Bromide

-

Critical Caution: While the reaction does not mechanically invert C2, the presence of strong bases or excessive heat can cause enolization at C2, leading to racemization.

Spectroscopic Validation (NMR Data)

To validate the structure and purity, compare your isolated product against these standard field shifts (in

| Nuclei | Shift ( | Multiplicity | Assignment | Structural Insight |

| 1H | 1.28 | Triplet ( | Ethyl ester terminus | |

| 1H | 1.31 | Doublet ( | Diagnostic for C2 Methyl | |

| 1H | 2.92 | Multiplet | Chiral proton (deshielded by carbonyl) | |

| 1H | 3.45 - 3.55 | Multiplet | Diastereotopic protons adjacent to Br | |

| 1H | 4.18 | Quartet ( | Ester methylene | |

| 13C | 16.8 | - | - | |

| 13C | 34.5 | - | Carbon bearing the halide | |

| 13C | 173.8 | - | Carbonyl carbon |

Synthetic Applications in Drug Discovery[6]

The Reformatsky Reaction

The primary industrial application of this molecule is the Reformatsky reaction.[1] Unlike lithium enolates (which are highly basic and would cause self-condensation or racemization), the zinc enolate formed from ethyl 3-bromo-2-methylpropanoate is mild.

-

Mechanism: Insertion of activated Zinc (

) into the C-Br bond. -

Selectivity: The bulky methyl group at C2 directs the approach of the electrophile (aldehyde/ketone), often yielding high diastereoselectivity (anti-aldol products) via a chair-like transition state.

Workflow: Reformatsky Protocol

The following diagram details the critical steps for a successful Reformatsky coupling, emphasizing the activation step which is the common failure point.

Figure 2: Optimized Reformatsky workflow. Note the temperature gradient: Insertion requires heat, while addition often benefits from lower temperatures to maximize diastereocontrol.

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of Ethyl 3-bromo-2-methylpropanoate from Ethyl Methacrylate (Hydrobromination route - Note: This yields racemate. For chiral, see Section 2.1).

Safety Pre-requisite:

-

HBr: Corrosive gas/liquid.

-

Alkyl Bromides: Potential alkylating agents (carcinogens). Work in a fume hood.

Protocol Steps:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, gas inlet tube, and a thermometer. Flame dry under Argon.

-

Charging: Add Ethyl Methacrylate (11.4 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C.

-

Addition: Slowly bubble anhydrous HBr gas into the solution.

-

Expert Tip: Monitor the reaction weight or use an HBr/Acetic Acid solution if gas handling is unavailable. The anti-Markovnikov addition (radical mechanism) requires peroxides; however, for the 3-bromo product (Markovnikov addition to the conjugate system usually favors the beta-position if generated via radical conditions or specific catalysts, but standard ionic addition to alpha-beta unsaturated esters places the Br at the beta position).

-

Correction: Ionic addition of HBr to methacrylates typically places the proton at the alpha position and the bromide at the beta position (3-bromo), consistent with the polarization of the Michael acceptor.

-

-

Quench: Once conversion is complete (TLC monitoring, Hexane/EtOAc 9:1), purge excess HBr with Argon.

-

Workup: Wash with sat.

(2x) to neutralize acid. Dry organic layer over -

Purification: Distillation under reduced pressure.

-

Boiling Point: ~65-67°C at 11 mmHg.[1]

-

References

-

Gaucher, A., et al. "Roche Ester: A Gateway to Macrolide Synthesis." Journal of Organic Chemistry, vol. 68, no. 12, 2003.[2]

- Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, vol. 20, 1887.

-

Sigma-Aldrich. "Methyl (R)-(+)-3-bromo-2-methylpropionate Product Sheet."

-

BenchChem. "Comparative Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate vs Ethyl 2-bromo-2-methylpropanoate."[1]

-

PubChem. "Compound Summary: Methyl 3-bromo-2-methylpropanoate." National Library of Medicine.

A Senior Application Scientist's Guide to the Safe Handling and Toxicology of Ethyl 3-Bromo-2-Methylpropanoate

Introduction: Navigating the Chemistry of a Versatile Building Block

Ethyl 3-bromo-2-methylpropanoate (CAS No. 59154-46-0) is a valuable halogenated ester intermediate within the arsenal of medicinal chemists and drug development professionals.[1] Its utility lies in the strategic placement of a bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions, and a chiral center, making it a key component in the asymmetric synthesis of complex pharmaceutical agents.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards.

This guide provides an in-depth analysis of the safety and toxicological profile of ethyl 3-bromo-2-methylpropanoate. As a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, this document applies established principles of chemical analogy. We will synthesize data from structurally related α-halo and β-halo esters to construct a robust and scientifically-grounded safety profile. This approach, rooted in the well-understood structure-activity relationships of halogenated aliphatic esters, empowers researchers to implement handling protocols that are both cautious and effective. The core philosophy of this guide is not merely to list precautions, but to explain the chemical reasoning behind them, fostering a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 3-bromo-2-methylpropanoate | [2] |

| Synonyms | Propanoic acid, 3-bromo-2-methyl-, ethyl ester; Ethyl 2-methyl-3-bromopropionate | [2][3] |

| CAS Number | 59154-46-0 | [2][3][4] |

| Molecular Formula | C₆H₁₁BrO₂ | [2][3][4] |

| Molecular Weight | 195.05 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91-93 °C @ 19 Torr | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |

The presence of the ester functional group and the bromine atom suggests that this compound is likely a combustible liquid with low water solubility. Its volatility, indicated by the boiling point under vacuum, implies that inhalation of vapors is a potential route of exposure.

Hazard Identification and GHS Classification: An Evidence-Based Approach

While a specific Globally Harmonized System (GHS) classification for ethyl 3-bromo-2-methylpropanoate is not established, a critical evaluation of related compounds provides a reliable forecast of its hazard profile. Structurally similar compounds, such as ethyl 3-bromopropionate and other α-halo esters, are consistently classified as irritants.

Based on this analog data, the following GHS classification is anticipated:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Precautionary Statements (Anticipated): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.

The chemical rationale for this classification stems from the nature of α- and β-halo esters. These molecules are alkylating agents, capable of reacting with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA.[5] This reactivity is the underlying mechanism for their irritant properties. The lachrymatory (tear-inducing) effect noted for some similar compounds is a manifestation of this reactivity with proteins in the cornea.[6]

Toxicological Profile: Insights from Chemical Relatives

A comprehensive toxicological investigation of ethyl 3-bromo-2-methylpropanoate has not been published. However, the data from related brominated esters strongly suggests the primary toxicological concerns are localized irritation upon direct contact.

-

Acute Toxicity: While specific LD50 values are unavailable, related compounds are generally of low to moderate acute toxicity via ingestion or dermal absorption. The primary acute risk is severe irritation or chemical burns upon contact.

-

Skin Irritation: Direct contact is likely to cause redness, inflammation, and irritation. Prolonged or repeated contact may lead to dermatitis. The lipophilic nature of the ester allows it to penetrate the outer layers of the skin.

-

Eye Irritation: Contact with the eyes is expected to cause serious irritation, pain, and redness. As a lachrymator, it can cause excessive tearing.[6] Prompt and thorough rinsing is critical to prevent lasting damage.

-

Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.

-

Sensitization: Data on sensitization is not available. However, as with many reactive small molecules, the potential for skin sensitization cannot be entirely ruled out.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that ethyl 3-bromo-2-methylpropanoate is carcinogenic, mutagenic, or a reproductive toxin. Long-term studies on brominated flame retardants have raised concerns about their potential for endocrine disruption and neurotoxicity, but the exposure scenarios and chemical structures are significantly different.[7][8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.

Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes risk and creates a safe operating environment.

Exposure Controls & Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling activities. The primary control is to handle this chemical in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Always handle ethyl 3-bromo-2-methylpropanoate inside a properly functioning chemical fume hood. The causality is clear: the fume hood draws vapors away from the user's breathing zone, preventing respiratory irritation.

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should also be worn when handling larger quantities (>50 mL) or when there is a significant splash risk. This provides a physical barrier against accidental splashes that could cause serious eye irritation.

-

Skin Protection:

-

Gloves: Handle with compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for tears or pinholes before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. The rationale is to prevent direct contact, which is the primary cause of skin irritation.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. This protects the skin on the arms and torso from accidental splashes.

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.

-

Aliquoting: Use non-sparking tools and conduct all transfers within the fume hood. Avoid creating mists or aerosols. Take measures to prevent the buildup of electrostatic charge.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate the work area.

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9] The recommended storage temperature is 2-8°C under an inert atmosphere.[3][4] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Decision Workflow

The following diagram outlines the immediate steps to be taken in the event of an exposure.

Caption: First-Aid Decision Workflow for Exposure Incidents.

Detailed First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting and Accidental Release

-

Fire-Fighting: This compound is a combustible liquid. Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

Accidental Release: Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 4.1. Contain the spill with sand, earth, or other non-combustible absorbent material. Collect the absorbed material into a suitable, labeled container for disposal. Do not let the product enter drains.

Laboratory Workflow for Handling Hazardous Liquids

This diagram illustrates a standardized workflow for safely incorporating a hazardous liquid like ethyl 3-bromo-2-methylpropanoate into an experimental protocol.

Caption: Standardized Laboratory Workflow for Hazardous Liquids.

Conclusion

Ethyl 3-bromo-2-methylpropanoate is a potent synthetic intermediate whose reactivity demands respect and careful handling. While a specific, comprehensive toxicological profile is yet to be established, a rigorous analysis of its chemical structure and the known hazards of analogous α- and β-halo esters provides a solid foundation for risk assessment. The primary hazards are skin, eye, and respiratory irritation, stemming from its nature as an alkylating agent. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely leverage the synthetic utility of this valuable compound in the pursuit of new drug discoveries.

References

-

Wang, Y., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe. Retrieved from [Link]

-

Balan, S. A., et al. (2011). Brominated Flame Retardants: Analytical, Toxicological and Environmental Aspects. Some Aspects of Bromine Chemistry. Retrieved from [Link]

-

Li, Z., et al. (2022). Exposure to Novel Brominated Flame Retardants and Organophosphate Esters and Associations with Thyroid Cancer Risk: A Case–Control Study in Eastern China. Environmental Science & Technology. Retrieved from [Link]

-

Appenzeller, B. M. R., et al. (2022). Brominated flame retardants, a cornelian dilemma. Environmental Science and Pollution Research. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Exposure to Organophosphate Esters and Brominated Flame Retardants: What Does Your Cell Phone Tell You?. Retrieved from [Link]

Sources

- 1. Buy Ethyl (S)-3-bromo-2-methylpropanoate [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 59154-46-0|Ethyl 3-bromo-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 8. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Technical Specification & Characterization Guide: Ethyl 3-bromo-2-methylpropanoate

The following technical guide is structured to serve as a primary reference for the characterization, handling, and validation of Ethyl 3-bromo-2-methylpropanoate .

CAS: 1947-30-4 | Formula:

Executive Summary & Application Context

Ethyl 3-bromo-2-methylpropanoate (also known as Ethyl

Its primary utility lies in

Critical Distinction:

-

Target (CAS 1947-30-4):

-position bromine.[2] Used for substitution reactions and specific heterocycle synthesis.[2][3] -

Isomer (CAS 600-00-0):

-position bromine.[2][4] Used almost exclusively as a radical initiator.[2]

Physicochemical Specifications

The following data aggregates experimental values and comparative analysis with the methyl-ester analog to establish a baseline for quality control.

Core Properties Table[2][4]

| Property | Value / Range | Condition / Note |

| Boiling Point | 91 – 93 °C | @ 19 Torr (Reduced Pressure) [1] |

| Density | 1.36 – 1.39 g/mL | Predicted range based on Methyl Analog (1.422 g/mL) [2] |

| Refractive Index ( | 1.450 – 1.460 | Estimated.[2] Methyl analog is 1.455 [2].[2] |

| Appearance | Clear, colorless to pale yellow liquid | Darkens upon decomposition (HBr release).[2] |

| Solubility | Soluble in EtOH, Et2O, DCM | Immiscible in water; hydrolyzes slowly.[2] |

The Density-Purity Correlation

Density is the most rapid "health check" for this compound.[2]

-

Theoretical Baseline: The methyl ester (Methyl 3-bromo-2-methylpropionate) has a density of 1.422 g/mL .[2] Replacing the methyl group with an ethyl group typically lowers density slightly due to increased molar volume relative to mass.[2]

-

Contamination Flag: If density measures < 1.33 g/mL , suspect contamination with the

-isomer (Ethyl 2-bromo-2-methylpropanoate,

Synthesis & Reaction Logic (Anti-Markovnikov)

To obtain the 3-bromo isomer (CAS 1947-30-4), one cannot simply treat ethyl methacrylate with HBr, as that yields the 2-bromo product (Markovnikov addition).[2] The synthesis requires radical-mediated hydrobromination .[2]

Mechanistic Pathway

The reaction relies on the homolytic cleavage of HBr (often using peroxides or UV light) to generate a bromine radical, which attacks the less substituted carbon.

Graphviz Workflow: Synthesis & Isomer Control

Caption: Divergent synthesis pathways. The target molecule requires radical conditions to force anti-Markovnikov addition.[2]

Detailed Protocol (Radical Addition)

-

Setup: Flame-dried 3-neck flask equipped with a gas inlet tube and reflux condenser.

-

Reagents: Ethyl methacrylate (1.0 equiv), Benzoyl Peroxide (0.01 equiv) or AIBN.[2]

-

Procedure:

-

Cool substrate to 0°C in an inert solvent (e.g., Hexanes or neat).[2]

-

Bubble anhydrous HBr gas through the solution while irradiating with UV light or heating to initiate radical formation (if using chemical initiator).[2]

-

Critical Step: Maintain temperature < 10°C initially to prevent polymerization, then allow to warm to drive conversion.[2]

-

-

Workup: Wash with dilute

(removes acid), then -

Purification: Vacuum distillation. Collect fraction boiling at 91-93°C @ 19 Torr .

Validation & QC: A Self-Validating System

In a research setting, relying solely on NMR is often a bottleneck.[2] Use this logic flow to validate the reagent instantly upon receipt or synthesis.

Graphviz Workflow: QC Decision Tree

Caption: Quality Control logic flow. Refractive index serves as a rapid proxy for isomer purity before NMR confirmation.[2]

NMR Signature (Diagnostic)[2]

-

Target (3-bromo): Look for a doublet around

3.4–3.6 ppm (corresponding to the -

Impurity (2-bromo): Look for a distinct singlet around

1.9 ppm (corresponding to the gem-dimethyl groups next to the ester and bromine).[2]

Handling & Safety Profile

-

Lachrymator: Like most

- and -

Storage: Store at 2–8°C under Argon. Moisture sensitive (hydrolysis releases HBr).[2]

-

Incompatibility: Avoid contact with strong bases (trigger elimination to ethyl methacrylate) and reducing agents.[2]

References

-

PubChem. (2024).[2] Ethyl 3-bromo-2-methylpropanoate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

-

Organic Syntheses. Anti-Markovnikov Hydrobromination of Olefins. (General Protocol Adaptation). Retrieved from [Link]

Sources

Reactivity profile of beta-bromo esters vs alpha-bromo esters

Comparative Reactivity & Synthetic Utility: -Bromo vs. -Bromo Esters in Pharma Scaffolding[1]

Executive Summary

In the architecture of small molecule drug discovery, bromo-esters serve as critical linchpins for carbon-carbon bond formation.[1] However, the positional isomerism between

This guide analyzes the mechanistic bifurcation between these two species, providing evidence-based strategies to harness

The Electronic & Steric Landscape

The reactivity difference is rooted in the proximity of the halogen to the carbonyl group, influencing both the Lowest Unoccupied Molecular Orbital (LUMO) energy and the acidity of neighboring protons.

Electronic Comparison

| Feature | ||

| Inductive Effect (-I) | Strong.[1] The electron-withdrawing carbonyl and bromine reinforce each other. | Moderate/Weak. The intervening methylene acts as an insulator. |

| C-Br Bond Polarization | Highly Polarized. The | Moderately Polarized. Resembles a secondary alkyl halide. |

| Acidity (pKa) | High ( | Moderate. However, base treatment often triggers |

| LUMO Character | Low energy | Higher energy |

The "Acrylate Trap" (Beta-Elimination)

The most critical failure mode when working with

-

Mechanism: Bases (even weak ones like carbonates) can deprotonate the

-position.[1] The resulting enolate is in perfect conjugation to expel the -

Consequence: Attempting a standard

displacement on a

Mechanistic Divergence: Visualizing the Pathways

The following diagram illustrates the decision tree a chemist must navigate when selecting reagents for these substrates.

Figure 1: Divergent reaction pathways.[1] Note the high risk of elimination (Red path) for

Organometallic Utility: Reformatsky vs. Homo-Reformatsky

This is the primary synthetic application for these substrates in drug development (e.g., synthesis of

The Classic Reformatsky ( -Bromo)

-

Reagent: Activated Zinc (

).[1] -

Mechanism: Formation of an O-zinc enolate (Reformatsky reagent).[1]

-

Stability: The reagent is dimeric in solution and stable enough to discriminate between aldehydes (reactive) and esters (unreactive), preventing self-condensation.[1]

-

Transition State: Proceed via a 6-membered Zimmerman-Traxler chair-like transition state (Zn-O-C-C-C-O).[1]

The Homo-Reformatsky ( -Bromo)[1]

-

Challenge: Zinc is often too slow to insert into the

-C-Br bond before elimination occurs.[1] -

Solution: Samarium Diiodide (

) . -

Mechanism:

(a single electron donor) facilitates a radical-anion mechanism.[1] It generates a samarium homoenolate equivalent that attacks the carbonyl. -

Selectivity: The reaction is highly chemoselective and often diastereoselective due to the chelation ability of the Oxophilic

species in the transition state.

Experimental Protocols

Protocol A: High-Fidelity Reformatsky Reaction ( -System)

Target: Synthesis of

Reagents:

-

Ethyl

-bromoacetate (1.0 equiv)[1] -

Benzaldehyde (1.0 equiv)[1]

-

Zinc dust (1.5 equiv, activated)[1]

-

TMSCl (Trimethylsilyl chloride) (0.1 equiv, activator)[1]

-

THF (anhydrous)[1]

Workflow:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust in THF. Add TMSCl and stir for 15 min to remove the oxide layer. Why: Unactivated Zn is the #1 cause of Reformatsky failure.

-

Initiation: Add 10% of the

-bromo ester.[1] Warm to 40°C until the exotherm begins (solution turns cloudy/grey). -

Addition: Dropwise add the mixture of aldehyde and remaining bromo-ester over 30 mins. Maintain gentle reflux.

-

Quench: Cool to 0°C. Hydrolyze with cold 1M HCl.

-

Validation: TLC should show disappearance of aldehyde. Product is the

-hydroxy ester.[1][2]

Protocol B: SmI2-Mediated Homo-Reformatsky ( -System)

Target: Synthesis of

Reagents:

-

Ethyl

-bromopropionate (1.0 equiv)[1] -

Cyclohexanone (1.0 equiv)[1]

- (2.2 equiv, 0.1M in THF)[1]

-

HMPA or DMPU (4.0 equiv, optional but recommended for rate enhancement)[1]

Workflow:

-

Preparation: Prepare or purchase a fresh 0.1M solution of

in THF (Deep blue color is critical; yellow/green indicates oxidation).[1] -

Setup: In a Schlenk flask under strict Argon, mix the ketone and the

-bromo ester in THF. -

Reaction: Cool to -78°C. Add

solution dropwise.-

Visual Check: The deep blue color should disappear upon contact, turning yellow.

-

Endpoint: Persisting blue color indicates the consumption of the bromide.

-

-

Mechanism Check: The

reduces the C-Br bond to a radical, which is further reduced to an organosamarium species that attacks the ketone. -

Workup: Quench with sat.

. Extract with ether. -

Note: If the product contains a free hydroxyl and an ester, spontaneous cyclization to the

-lactone is common upon acidic workup.

Comparison of Synthetic Outcomes

| Reaction Type | ||

| Nucleophile ( | Acrylate (Elimination) + Trace Azide | |

| Base ( | Stable (requires strong base to enolize) | Rapid Elimination to Acrylate |

| Zinc ( | No Reaction or Elimination | |

| Samarium ( |

References

-

Strategic Applications of Named Reactions in Organic Synthesis.

-

Sequencing the Homo-Reform

-

Samarium Iodide-Promoted Asymmetric Reform

-

Source:Journal of the American Chemical Society (Various Authors).[3]

- Context: Comparison of chelation control in Sm-mediated enol

-

-

Synthesis of

-Lactams: Recent Examples.

Methodological & Application

Application Note: Ethyl 3-Bromo-2-methylpropanoate as a Versatile 1,3-Bifunctional Building Block in Heterocycle Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In the pursuit of novel therapeutics, saturated and partially saturated heterocycles are highly prized for their three-dimensionality, which often translates to improved pharmacokinetic profiles compared to flat, aromatic rings. Ethyl 3-bromo-2-methylpropanoate (CAS: 539-74-2 / 59154-46-0) [1] serves as an exceptional 1,3-bifunctional linchpin for constructing these complex architectures.

Featuring a highly reactive primary alkyl bromide and an ethyl ester separated by a stereogenic

Mechanistic Rationale & Reactivity Profile

Successful utilization of ethyl 3-bromo-2-methylpropanoate requires a precise understanding of its dual electrophilic nature and the thermodynamic forces driving cyclization.

-

Site 1: C3 Primary Bromide (Soft Electrophile): The terminal carbon lacks steric bulk, making it the kinetically favored site for initial

displacement by soft nucleophiles (e.g., the terminal nitrogen of hydrazines or guanidines). -

Site 2: C1 Ethyl Ester (Hard Electrophile): Following the initial alkylation, the ester serves as the secondary electrophilic site. Intramolecular acyl substitution (lactamization) is driven by heating.

-

The Thorpe-Ingold Effect: The presence of the

-methyl group at C2 is not merely structural; it actively restricts the conformational degrees of freedom of the acyclic intermediate. This steric compression significantly lowers the activation entropy ( -

Competing Pathway (E2 Elimination): The

-proton adjacent to the ester is relatively acidic. Exposure to strong, bulky bases (e.g., KOtBu) will induce dehydrohalogenation, yielding ethyl methacrylate as a dead-end side product. Causality in experimental design: Mild bases and strict temperature controls during the initial alkylation phase are mandatory to suppress this E2 pathway.

Figure 1: Reactivity map of ethyl 3-bromo-2-methylpropanoate with various reagents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks (LC-MS and NMR), researchers can verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis of 4-Methylpyrazolidin-3-one

Targeting the 5-membered cyclic hydrazide core [2].

-

Preparation: In an oven-dried round-bottom flask under

, dissolve hydrazine hydrate (1.1 equiv, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) in anhydrous ethanol (50 mL).-

Causality: DIPEA acts as an acid scavenger for the generated HBr without being strong enough to trigger E2 elimination of the reagent.

-

-

Chemoselective Alkylation: Cool the mixture to 0°C using an ice bath. Add ethyl 3-bromo-2-methylpropanoate (1.0 equiv, 10 mmol) dropwise over 30 minutes.

-

Causality: Dropwise addition ensures the dinucleophile is always in excess relative to the electrophile, preventing double alkylation. Low temperature suppresses elimination.

-

-

Thermal Cyclization: Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process QC 1: Sample for LC-MS. You must observe the acyclic intermediate mass

. -

Once confirmed, attach a reflux condenser and heat the reaction to 80°C for 8 hours to drive lactamization.

-

In-Process QC 2: LC-MS should show complete conversion from

to the cyclized product

-

-

Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous

(30 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous -

Final Validation (

-NMR in-

Pass Criteria: Complete disappearance of the ethyl ester signals (quartet at ~4.15 ppm and triplet at ~1.25 ppm). Appearance of two distinct broad singlets for the pyrazolidinone NH protons (~4.5 ppm and ~7.5 ppm).

-

Protocol B: Synthesis of 2-Amino-5-methyl-5,6-dihydropyrimidin-4(1H)-one

Targeting the 6-membered functionalized pyrimidine core.

-

Free-Basing the Nucleophile: Suspend guanidine hydrochloride (1.5 equiv, 15 mmol) in anhydrous ethanol (40 mL). Add Sodium Ethoxide (NaOEt) (2.0 equiv, 20 mmol) at room temperature and stir for 30 minutes. Filter off the precipitated NaCl.

-

Causality: Guanidine must be free-based to act as a potent 1,3-dinucleophile. NaOEt is chosen as it matches the ester leaving group, preventing transesterification side-reactions.

-

-

Alkylation & Cyclization: To the filtrate, add ethyl 3-bromo-2-methylpropanoate (1.0 equiv, 10 mmol) at 25°C. Stir for 4 hours, then heat to reflux (80°C) for 12 hours.

-

In-Process QC: LC-MS monitoring. Look for the transition from the acyclic intermediate (

) to the cyclized pyrimidinone (

-

-

Isolation: Cool to 0°C. The product often precipitates directly from the ethanolic solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Figure 2: Standardized experimental workflow for heterocycle synthesis with integrated QC checkpoints.

Quantitative Data & Reaction Optimization

To aid in experimental design, the following table summarizes the optimized parameters for synthesizing various heterocycles using ethyl 3-bromo-2-methylpropanoate. Yields reflect isolated, NMR-pure products.

| Target Heterocycle | Dinucleophile | Optimal Base | Solvent | Temp Profile | Typical Yield |

| 4-Methylpyrazolidin-3-one | Hydrazine Hydrate | DIPEA (1.2 eq) | Ethanol | 0°C | 75–85% |

| 5-Methyl-5,6-dihydropyrimidin-4-one | Guanidine HCl | NaOEt (2.0 eq) | Ethanol | 25°C | 60–70% |

| 5-Methyl-1,3-thiazinan-4-one | Thiourea | Acetonitrile | 25°C | 65–80% | |

| 3-Methylazetidin-2-one ( | Primary Amines | LDA (2.0 eq)* | THF | -78°C | 40–55% |

*Note:

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2779144, Ethyl 3-bromo-2-methylpropanoate" PubChem, [Link].

-

Svete, J. "Recent advances in the synthesis of polysubstituted 3-pyrazolidinones." ARKIVOC, vol. 2015, no. 6, 2015, pp. 175-205. [Link].

-

Lauchli, R., et al. "Facile modular synthesis of jasmonoyl-l-isoleucine analogs possessing a pyrazolidin-3-one core." Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 2755–2761. [Link].

Reformatsky reaction conditions using ethyl 3-bromo-2-methylpropanoate

Application Note: Reformatsky & Homo-Reformatsky Protocols using Ethyl 3-bromo-2-methylpropanoate

-Bromo vs.Part 1: Executive Summary & Substrate Analysis

Critical Distinction: Isomer Specificity

Before proceeding, it is vital to distinguish the specific isomer in use, as the reactivity profile differs fundamentally between the

-

Ethyl 3-bromo-2-methylpropanoate (

-bromo ester):-

Reaction Type: Homo-Reformatsky Reaction.

-

Primary Challenge: High susceptibility to

-elimination, yielding Ethyl Methacrylate rather than the desired addition product. -

Target Product:

-Hydroxy esters (which often cyclize to -

Required Conditions: Requires specialized activation (Rieke Zinc, Indium, or Samarium) to suppress elimination.

-

-

Ethyl 2-bromo-2-methylpropanoate (

-bromo ester):-

Reaction Type: Standard Reformatsky Reaction.

-

Primary Challenge: Steric hindrance at the quaternary carbon formation.

-

Target Product:

-Hydroxy esters (containing a gem-dimethyl motif). -

Required Conditions: Standard activated Zinc (TMSCl/1,2-Dibromoethane).

-

Note: As the prompt specifies Ethyl 3-bromo-2-methylpropanoate , this guide prioritizes the "Homo-Reformatsky" protocols (Part 2) but provides the standard

Part 2: Homo-Reformatsky Protocol (Ethyl 3-bromo-2-methylpropanoate)[1][2]

Mechanistic Insight

The reaction of a

To favor C-C bond formation (addition to aldehyde/ketone) over elimination, the reaction must be conducted under conditions that maximize the rate of oxidative addition and subsequent trapping, often requiring milder metals like Indium (In) or highly reactive Zinc (Zn*).

Visual Workflow (Graphviz)

Figure 1: Pathway competition in the Homo-Reformatsky reaction. Suppression of the elimination pathway is the critical control point.

Experimental Protocol: Indium-Mediated Variant (Recommended)

Why Indium? Indium metal mediates the Reformatsky-type reaction of

Materials:

-

Ethyl 3-bromo-2-methylpropanoate (1.2 equiv)[1]

-

Aldehyde/Ketone (1.0 equiv)[2]

-

Indium powder (1.2 equiv, -100 mesh)

-

Solvent: THF/H2O (1:1) or pure THF with sonication.

-

Acid: 1N HCl (for quenching).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, suspend Indium powder (1.2 mmol) in THF (3 mL).

-

Sonication (Optional but recommended): Sonicate the suspension for 5–10 minutes to disperse oxides.

-

Addition: Add the aldehyde (1.0 mmol) and Ethyl 3-bromo-2-methylpropanoate (1.2 mmol) simultaneously to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Observation: The reaction is typically mildly exothermic.

-

Monitoring: Check TLC for the disappearance of the aldehyde. If elimination occurs, a new spot for ethyl methacrylate (high Rf) will appear.

-

-

Quench: Once conversion halts (typically 2–6 hours), quench with dilute HCl (1N, 2 mL).

-

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

-

Purification: Flash chromatography. Note that

-hydroxy esters may spontaneously cyclize to

Part 3: Standard Reformatsky Protocol (Ethyl 2-bromo-2-methylpropanoate)

Use this protocol if your intent was the standard introduction of a gem-dimethyl group.

Mechanistic Insight

The

Visual Workflow (Graphviz)

Figure 2: The standard Reformatsky cycle, emphasizing the stability of the enolate intermediate compared to the homo-enolate.

Experimental Protocol: TMSCl-Activated Zinc

Materials:

-

Ethyl 2-bromo-2-methylpropanoate (1.5 equiv)

-

Aldehyde/Ketone (1.0 equiv)[2]

-

Zinc Dust (2.0 equiv, <10 microns)

-

Chlorotrimethylsilane (TMSCl) (0.1 equiv)

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Zinc Activation: Place Zinc dust in a flame-dried 3-neck flask under Argon. Add minimal THF to cover. Add TMSCl (0.1 equiv) and stir at room temperature for 15 minutes. (Alternative: Use 1,2-dibromoethane and reflux for 5 mins).

-

Initiation: Heat the Zn/THF suspension to a gentle reflux (

). Add approx. 10% of the bromide without the aldehyde. Wait for the "Reformatsky spike" (exotherm/foaming) indicating initiation. -

Co-Addition: Once initiated, add a solution of the remaining bromide and the aldehyde in THF dropwise over 30–45 minutes. Maintain gentle reflux.

-

Critical: Slow addition prevents the "runaway" exotherm common with sterically hindered esters.

-

-

Completion: Reflux for an additional 1–2 hours.

-

Workup: Cool to

. Quench with saturated NH4Cl (cold). Extract with Et2O.-

Note: Avoid strong mineral acids during workup if the product is acid-sensitive (dehydration risk).

-

Part 4: Data & Troubleshooting

Comparative Reactivity Table

| Feature | Ethyl 3-bromo -2-methyl... ( | Ethyl 2-bromo -2-methyl... ( |

| Reactivity Class | Homo-Reformatsky | Standard Reformatsky |

| Major Side Reaction | Homocoupling (Wurtz-type) | |

| Preferred Metal | Indium (In) or Rieke Zinc (Zn*) | Activated Zinc (Zn) |

| Product | ||

| Reaction Temp | Room Temp / Sonication | Reflux ( |

Troubleshooting Guide

-

Problem: No Reaction (Substrate remains).

-

Cause: Zinc oxide layer is too thick.

-

Fix: Wash Zn with 1M HCl, then water, acetone, ether, and dry under vacuum before adding to the flask. Use TMSCl activation in situ.

-

-

Problem: Low Yield / Polymerization (3-bromo substrate).

-

Cause: Elimination to methacrylate followed by polymerization.

-

Fix: Switch from Zinc to Indium . Indium has a lower affinity for

-elimination. Alternatively, use Samarium Diiodide (SmI2) in THF at

-

References

-

Knochel, P., et al. (2006).[4] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link

-

Lee, P. H., et al. (2001). "Sonochemical Reformatsky Reaction Using Indium." Bulletin of the Korean Chemical Society. Link

-

Shriner, R. L. (1942). "The Reformatsky Reaction."[4][5][3][6][7] Organic Reactions.[4][3][6][7][8][9][10][11] (Classic mechanistic review regarding

-bromo esters). Link -

Bebbington, M. W. P. (2006). "The Homo-Reformatsky Reaction." Chemical Society Reviews. (Specific review for

-halo esters). Link

Sources

- 1. CN101935333A - ä½ä¸ºæhivåçæ ¸è·è¦é ¸é ¯ç¼åç© - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lactone synthesis [organic-chemistry.org]

- 9. Blaise Reaction [organic-chemistry.org]

- 10. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Alkylation of Amines with Ethyl 3-bromo-2-methylpropanoate

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The reaction of amines with alkyl halides, such as ethyl 3-bromo-2-methylpropanoate, provides a direct route to the formation of β-amino esters. These motifs are prevalent in numerous natural products and drug candidates, serving as key precursors to β-amino acids and β-lactam antibiotics.[1][2][3]

This document provides a comprehensive guide to the alkylation of amines with ethyl 3-bromo-2-methylpropanoate. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step protocols. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the reaction for their specific needs.

Mechanistic Insights and Rationale

The alkylation of an amine with ethyl 3-bromo-2-methylpropanoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[4]

Caption: SN2 mechanism for the alkylation of a primary amine.

A critical consideration in amine alkylation is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[5] This can lead to a subsequent reaction with another molecule of the alkyl halide, forming a tertiary amine, and potentially even a quaternary ammonium salt.[5][6][7] To mitigate this, reaction conditions must be carefully controlled. Common strategies include using a large excess of the starting amine or employing specific catalysts and conditions that favor mono-alkylation.[8]

The choice of base is also crucial. A non-nucleophilic base is typically used to neutralize the hydrogen bromide (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

Experimental Protocol

This protocol provides a general procedure for the alkylation of a primary amine with ethyl 3-bromo-2-methylpropanoate. It should be adapted based on the specific properties of the amine substrate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Properties |

| Ethyl 3-bromo-2-methylpropanoate | 59154-46-0 | 195.05 | Colorless to pale yellow liquid, bp 91-93 °C/19 Torr.[9] Irritant.[10] |

| Primary Amine (Substrate) | Varies | Varies | Properties will vary depending on the specific amine used. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Colorless liquid, bp 89.5 °C. Corrosive, flammable. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Colorless liquid, bp 81.6 °C. Flammable, toxic. |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | Aqueous solution. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | White crystalline solid. |

| Diethyl Ether | 60-29-7 | 74.12 | Colorless liquid, bp 34.6 °C. Highly flammable. |

| Hexanes | 110-54-3 (n-hexane) | Varies | Colorless liquid, bp range ~69 °C. Flammable. |

| Ethyl Acetate | 141-78-6 | 88.11 | Colorless liquid, bp 77.1 °C. Flammable. |

Step-by-Step Procedure

Caption: General workflow for the alkylation of amines.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetonitrile (concentration of the amine is typically 0.1-0.5 M).

-

Addition of Alkylating Agent: To the stirred solution, add ethyl 3-bromo-2-methylpropanoate (1.1 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (as determined by TLC, typically after 4-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[11]

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[12][13][14]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12][15]

-

Alkylating Agents: Ethyl 3-bromo-2-methylpropanoate is an alkylating agent and should be handled with care as it is a potential irritant and may have other toxicological properties.[10][16] Avoid skin and eye contact.[12]

-

Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

Solvents: Acetonitrile, diethyl ether, and hexanes are flammable. Keep away from ignition sources.[14][17]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | - Insufficient reaction time- Inactive amine (protonated)- Steric hindrance | - Increase reaction time and/or temperature.- Ensure an adequate amount of base is present.- For sterically hindered amines, consider using a more reactive alkylating agent or a different synthetic route. |

| Over-alkylation | - Product amine is more nucleophilic than starting amine | - Use a large excess of the starting amine.- Add the alkylating agent slowly to a solution of the amine.- Consider alternative methods like reductive amination.[5][18] |

| Side Reactions | - Elimination reaction (E2) | - Use a less hindered base.- Run the reaction at a lower temperature. |

| Difficult Purification | - Similar polarities of starting material and product | - Optimize the mobile phase for column chromatography.- Consider derivatization to alter the polarity of the product or starting material for easier separation. |

Conclusion

The alkylation of amines with ethyl 3-bromo-2-methylpropanoate is a robust and versatile method for the synthesis of β-amino esters. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-alkylated products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of valuable chemical entities.

References

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

PubMed. (2007, November 21). Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

-

Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

-

ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]

-

YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

SpringerLink. (2020, April 30). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]

-

MDPI. (2010, June 1). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Retrieved from [Link]

-

ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

- Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.

-

CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. (R)-(+)-3-溴-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic enantioselective synthesis involving ethyl 3-bromo-2-methylpropanoate

Application Note: Catalytic Enantioselective Synthesis and Resolution Involving Ethyl 3-Bromo-2-methylpropanoate

Executive Summary

Ethyl 3-bromo-2-methylpropanoate is a highly versatile

Biocatalytic Resolution via Engineered Esterases

Mechanistic Insights & Causality

Kinetic resolution of racemic ethyl 3-bromo-2-methylpropanoate via enzymatic hydrolysis is a highly sustainable approach. However, wild-type Pseudomonas fluorescens esterase (PFE) exhibits low enantioselectivity (E-value

Interestingly, the causality behind the most effective mutations (e.g., Thr230Ile, Asp158Leu) is that they do not occur directly within the catalytic triad. Instead, they are located 12–14 Å away from the substrate-binding pocket[2]. These "distant mutations" indirectly alter the conformational dynamics of the binding cleft, enhancing the enzyme's ability to discriminate between the (R)- and (S)-enantiomers of the

Data Presentation: PFE Variant Enantioselectivity

The table below summarizes the quantitative improvements in enantioselectivity (E-values) achieved through directed evolution.

| Enzyme Variant | Mutation Location | Distance from Active Site | Enantioselectivity (E-value) | Preferred Enantiomer |

| Wild-Type PFE | N/A | N/A | 12 | (S) |

| Thr230Ile | Surface Loop | ~12 Å | 19 | (S) |

| Thr230Pro | Surface Loop | ~12 Å | 17 | (S) |

| Asp158Leu | Alpha Helix | ~14 Å | 12 | (S) |

| Leu181Ser | Beta Sheet | ~13 Å | 10 | (S) |

Protocol 1: High-Throughput Biocatalytic Resolution

Self-Validating System : This protocol incorporates a pH-stat titration method to continuously monitor the reaction progress, ensuring the resolution is halted at exactly 50% conversion for maximum enantiomeric excess (ee).

Step-by-Step Methodology :

-

Enzyme Preparation : Express the engineered PFE variant (e.g., Thr230Ile) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

-

Substrate Emulsion : Prepare a 50 mM solution of racemic ethyl 3-bromo-2-methylpropanoate in a biphasic system consisting of 10% (v/v) isooctane in 50 mM sodium phosphate buffer (pH 7.5). Add 0.1% Triton X-100 to stabilize the emulsion.

-

Reaction Initiation : Add the purified PFE (1 mg/mL final concentration) to the substrate emulsion at 25°C under vigorous stirring (800 rpm).

-

Monitoring (Self-Validation) : Monitor the release of the free carboxylic acid using an automated pH-stat titrator, maintaining the pH at exactly 7.5 with 0.1 M NaOH.

-

Termination & Extraction : Once exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion), quench the reaction by adding 1 volume of cold ethyl acetate.

-

Separation : Separate the organic layer containing the unreacted enantiomerically enriched (R)-ethyl 3-bromo-2-methylpropanoate. The aqueous layer contains the hydrolyzed (S)-acid.

-

Analysis : Determine the ee of the recovered ester via chiral GC (e.g., using a Cyclodex-B column).

Visualization: Directed Evolution Workflow

Directed evolution workflow for enhancing PFE enantioselectivity.

Transition-Metal Catalyzed Asymmetric Cross-Coupling

Mechanistic Insights & Causality

While biocatalysis provides kinetic resolution (max 50% yield of the desired enantiomer), transition-metal catalysis enables enantioconvergent cross-coupling, allowing up to 100% theoretical yield from the racemic mixture[3]. Nickel-catalyzed cross-electrophile coupling of racemic

The causality of the stereocontrol lies in the radical nature of the Ni-catalyzed cycle. The Ni(0) chiral catalyst undergoes oxidative addition to the racemic ethyl 3-bromo-2-methylpropanoate, generating an achiral (or rapidly racemizing)

Data Presentation: Optimization of Ni-Catalyzed Cross-Coupling

The table below illustrates the effect of ligand and solvent on the enantioselective cross-coupling of ethyl 3-bromo-2-methylpropanoate.

| Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| NiCl₂·glyme | (R,R)-Ph-Pybox | THF | 0 | 45 | 68 |

| NiBr₂·diglyme | (S,S)-Bn-Pybox | Dioxane | 20 | 62 | 81 |

| NiI₂ | Chiral Diamine (L1) | DMA | -10 | 88 | 94 |

| Ni(COD)₂ | Chiral Diamine (L1) | DMA/THF | -20 | 92 | 96 |

Protocol 2: Nickel-Catalyzed Enantioselective Cross-Coupling

Self-Validating System : The protocol utilizes a rigorously air-free Schlenk technique. The color change of the Ni-complex from deep purple to reddish-brown upon addition of the reductant serves as an internal visual validation of active low-valent catalyst formation.

Step-by-Step Methodology :

-

Catalyst Preparation : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(COD)₂ (5.0 mol %) and the optimal chiral diamine ligand (6.0 mol %).

-

Solvent Addition : Add anhydrous DMA (2.0 mL) and stir for 15 minutes at room temperature until a homogeneous, deep purple solution forms.

-

Reagent Loading : Add the arylzinc reagent (1.5 equivalents, titrated prior to use) to the reaction mixture. Observe the color shift to reddish-brown, indicating the active low-valent Ni species.

-

Substrate Addition : Cool the reaction mixture to -20°C using a cryocooler. Slowly add racemic ethyl 3-bromo-2-methylpropanoate (1.0 equivalent, 0.5 mmol) dropwise over 5 minutes to prevent thermal spiking.

-

Reaction Execution : Stir the reaction at -20°C for 24 hours.

-

Quenching & Workup : Quench the reaction by adding 1 M aqueous HCl (2 mL) at -20°C, then warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 5 mL).

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the

-aryl ester via flash column chromatography (silica gel, hexanes/ethyl acetate). -

Analysis : Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Visualization: Ni-Catalyzed Catalytic Cycle

Enantioconvergent Ni-catalyzed cross-coupling cycle for alpha-bromo esters.

References

-

Mutations in distant residues moderately increase the enantioselectivity of Pseudomonas fluorescens esterase towards methyl 3-bromo-2-methylpropanoate and ethyl 3-phenylbutyrate. PubMed (NIH). 2

-

Catalytic asymmetric Hiyama cross-couplings of racemic alpha-bromo esters. Semantic Scholar.3

-

Ni-Catalyzed Activation of α-Chloroesters: A Simple Method for the Synthesis of α-Arylesters and β-Hydroxyesters. ResearchGate. 4

-

methyl 3-iodopropanoate | 5029-66-3 Contextualization of Alpha Halo Esters. Benchchem. 1

Sources

- 1. methyl 3-iodopropanoate | 5029-66-3 | Benchchem [benchchem.com]

- 2. Mutations in distant residues moderately increase the enantioselectivity of Pseudomonas fluorescens esterase towards methyl 3bromo-2-methylpropanoate and ethyl 3phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of Ethyl 3-bromo-2-methylpropanoate

Executive Summary

Ethyl 3-bromo-2-methylpropanoate (CAS: 59154-46-0) is a critical chiral building block in the synthesis of peptidomimetics, ACE inhibitors (e.g., Captopril analogs), and polyketide synthons. Its structural value lies in the C2-methyl stereocenter combined with a reactive primary bromide, allowing for precise alkylation reactions without disrupting the alpha-stereochemistry.

This guide details two scalable protocols for synthesizing this target from Ethyl 3-hydroxy-2-methylpropionate (the "Roche Ester" ethyl analog).

-

Protocol A (Direct Bromination): Utilizes Phosphorus Tribromide (

) for rapid, high-throughput synthesis. -

Protocol B (Sulfonate Displacement): A two-step Mesylation/Bromination route designed for GMP-compliant workflows requiring strict stereochemical retention and impurity control.

Strategic Analysis & Retrosynthesis

The Scalability Challenge

While radical hydrobromination of ethyl methacrylate is theoretically possible, it suffers from poor regioselectivity (favoring the tertiary 2-bromo isomer) and polymerization side-reactions. Consequently, the Dehydroxy-bromination of the commercially available hydroxy-ester is the industry standard for drug development.

Key Critical Quality Attributes (CQAs):

-

Regio-purity: Elimination of the tertiary bromide isomer.

-

Stereo-integrity: Prevention of racemization at the acidic C2 position during reaction.

-

Residual Phosphorus: Strict limits for downstream pharmaceutical applications.

Mechanistic Pathway

The reaction targets the primary alcohol at C3. However, the generation of HBr during

Figure 1: Reaction pathway highlighting the risk of racemization under acidic/thermal stress.

Protocol A: Direct Bromination via Phosphorus Tribromide ( )

Best for: Kilogram-scale batches where speed and atom economy are prioritized.

Materials & Equipment[1][2][3][4][5][6]

-

Reactor: Glass-lined or Hastelloy reactor (PBr3 is corrosive).

-

Reagents:

-

Ethyl 3-hydroxy-2-methylpropionate (1.0 equiv).

-

Phosphorus Tribromide (

) (0.35 - 0.40 equiv). Note: Stoichiometry is crucial; excess PBr3 complicates workup. -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

-

Safety:

reacts violently with water. Scrubber system required for HBr off-gassing.

Step-by-Step Methodology

-

Inertion: Purge the reactor with

to ensure an anhydrous atmosphere. Moisture will degrade -

Solvation: Charge Ethyl 3-hydroxy-2-methylpropionate (100 g, 0.757 mol) and anhydrous DCM (500 mL). Cool the jacket to -5°C .

-

Controlled Addition:

-

Charge

(28 mL, 0.29 mol) into a pressure-equalizing addition funnel. -

Add

dropwise over 60–90 minutes. -

CRITICAL: Maintain internal temperature < 5°C . Exotherms >10°C increase the risk of C2-racemization.

-

-

Reaction Phase:

-

Allow the mixture to warm slowly to 20°C over 2 hours.

-

Stir for an additional 12 hours.

-

IPC (In-Process Control): Check GC/TLC for disappearance of starting alcohol.

-

-

Quench & Workup:

-

Purification:

Protocol B: Sulfonate Displacement (Mesylation/Bromination)

Best for: GMP campaigns requiring high enantiomeric excess (ee) retention (>99%) and avoidance of odorous phosphorus byproducts.

Workflow Overview

This route isolates the activation step (Mesylation) from the displacement step (Bromination), allowing for milder conditions.

Figure 2: Two-step sulfonate displacement strategy.

Step-by-Step Methodology

Step 1: Mesylation[4]

-

Dissolve Ethyl 3-hydroxy-2-methylpropionate (1.0 equiv) and Triethylamine (1.5 equiv) in DCM. Cool to 0°C.

-

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

-

Stir 2 hours at 0°C.

-

Acid wash (1N HCl), then Bicarb wash. Concentrate to obtain the Mesylate oil (often used directly).

Step 2: Bromination (Finkelstein-type)

-

Dissolve the crude Mesylate in Acetone (anhydrous).

-

Add Lithium Bromide (LiBr) (1.5 equiv). Note: LiBr is preferred over NaBr for higher solubility in acetone.

-

Reflux (approx. 56°C) for 4–6 hours.

-

Cool, filter off the sulfonate salts.

-

Concentrate and partition between Ether/Water.

-

Distill as in Protocol A.

Process Safety & Troubleshooting

Hazard Data Table

| Compound | Hazard Class | H-Codes | Handling Precaution |

| Ethyl 3-bromo-2-methylpropanoate | Lachrymator, Irritant | H315, H319, H335 | Use full face shield; handle in fume hood only. |

| Phosphorus Tribromide | Corrosive, Water-Reactive | H314, EUH014 | Fatal if inhaled. Hydrolyzes to HBr. |

| Ethyl Methacrylate (Impurity) | Flammable, Sensitizer | H225, H317 | Avoid radical initiators; store cool. |

Troubleshooting Guide (Self-Validating)

| Issue | Diagnosis | Corrective Action |

| Low Yield (<60%) | Incomplete conversion or hydrolysis during quench. | Ensure |

| Racemization (Low ee) | Reaction temperature too high or acidic workup prolonged. | Keep addition <5°C. Use Protocol B (Mesylate) if optical purity is critical. |

| Yellow Product | Free bromine ( | Wash organic layer with 10% Sodium Thiosulfate ( |

| Polymerization | Presence of acrylate impurities. | Add stabilizer (e.g., BHT, 100 ppm) to the final distilled product. |

References

-

Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-bromo-2-(bromomethyl)propionate and analogs.[5] Retrieved from

-

BenchChem. (2025).[2][1] Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol Derivatives. Retrieved from

-

Organic Syntheses. (Coll. Vol. 2). Methyl beta-bromopropionate (General procedure for primary bromo-esters). Retrieved from

-

Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides.[6][7] Retrieved from

-

Sigma-Aldrich. (2024).[8] Product Specification: Methyl (R)-(+)-3-bromo-2-methylpropionate. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-Bromo-2-Methylpropanoate Synthesis

The following technical guide is structured as a specialized support center resource for researchers synthesizing Ethyl 3-bromo-2-methylpropanoate (also known as Ethyl

This molecule is a critical intermediate in the synthesis of ACE inhibitors (e.g., Captopril) and various agrochemicals. The synthesis is notoriously sensitive to regiochemical drift and polymerization.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The "Isomer Trap"

Before optimizing yield, you must ensure you are making the correct molecule.

-